Phosphonic acid, (3,4-dichlorobenzyl)-, dibutyl ester
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Overview
Description
Phosphonic acid, (3,4-dichlorobenzyl)-, dibutyl ester is a chemical compound with the molecular formula C15H23Cl2O3P. It is known for its unique structure, which includes a phosphonic acid group esterified with a dibutyl group and a 3,4-dichlorobenzyl moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (3,4-dichlorobenzyl)-, dibutyl ester typically involves the esterification of phosphonic acid with 3,4-dichlorobenzyl alcohol and dibutyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can significantly reduce production time and costs. Additionally, industrial methods may employ advanced catalysts and optimized reaction conditions to achieve higher purity and yield .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (3,4-dichlorobenzyl)-, dibutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted benzyl compounds. These products can be further utilized in different chemical processes and applications.
Scientific Research Applications
Phosphonic acid, (3,4-dichlorobenzyl)-, dibutyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the manufacture of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of phosphonic acid, (3,4-dichlorobenzyl)-, dibutyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, (3,4-dichlorobenzyl)-, dimethyl ester
- Phosphonic acid, (3,4-dichlorobenzyl)-, diethyl ester
- Phosphonic acid, (3,4-dichlorobenzyl)-, dipropyl ester
Uniqueness
Phosphonic acid, (3,4-dichlorobenzyl)-, dibutyl ester is unique due to its specific ester groups and the presence of the 3,4-dichlorobenzyl moiety. These structural features confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
74038-40-7 |
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Molecular Formula |
C15H23Cl2O3P |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
1,2-dichloro-4-(dibutoxyphosphorylmethyl)benzene |
InChI |
InChI=1S/C15H23Cl2O3P/c1-3-5-9-19-21(18,20-10-6-4-2)12-13-7-8-14(16)15(17)11-13/h7-8,11H,3-6,9-10,12H2,1-2H3 |
InChI Key |
VQXIGOHNFWMFLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(CC1=CC(=C(C=C1)Cl)Cl)OCCCC |
Origin of Product |
United States |
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